N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide
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Overview
Description
N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide is an organic compound with a unique structure that includes a cyclopropane ring, which is known for its strained three-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diphenylcyclopropanecarboxylic acid with cyclohexylamine under dehydrating conditions to form the desired amide. The reaction can be catalyzed by agents such as carbodiimides or other coupling reagents to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The cyclopropane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyclopropane ring’s strained structure can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-cyclohexyl-2,2-diphenylacetamide
- N-cyclohexyl-2-phenylacetamide
- N-cyclohexyl-2,2-dichloro-N-methylacetamide
Uniqueness: N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, distinguishing it from other similar amides.
Properties
IUPAC Name |
N-cyclohexyl-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(23-19-14-8-3-9-15-19)20-16-22(20,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWQWUETHMLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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